1,2-Dimethyl-1,2,3,4-tetrahydropteridine

Ion Channel Pharmacology Electrophysiology Pteridine

1,2-Dimethyl-1,2,3,4-tetrahydropteridine (CAS 61156-96-5) is a synthetic N,N-dimethylated tetrahydropteridine derivative. As a reduced pteridine, it contains a 5,6,7,8-tetrahydropyrazine ring fused to a 1,2-dimethylpyrimidine moiety.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 61156-96-5
Cat. No. B14584024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-1,2,3,4-tetrahydropteridine
CAS61156-96-5
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESCC1NCC2=NC=CN=C2N1C
InChIInChI=1S/C8H12N4/c1-6-11-5-7-8(12(6)2)10-4-3-9-7/h3-4,6,11H,5H2,1-2H3
InChIKeyYHFHDTUNNFXICZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-1,2,3,4-Tetrahydropteridine (CAS 61156-96-5) – Core Structural & Functional Baseline


1,2-Dimethyl-1,2,3,4-tetrahydropteridine (CAS 61156-96-5) is a synthetic N,N-dimethylated tetrahydropteridine derivative. As a reduced pteridine, it contains a 5,6,7,8-tetrahydropyrazine ring fused to a 1,2-dimethylpyrimidine moiety [1]. Its physicochemical profile includes a molecular formula of C8H12N4, a molecular weight of 164.21 g/mol, and a topological polar surface area of 41.05 Ų . This 1,2-dimethyl substitution pattern is distinct from the 6,7-dimethyl analogs more commonly described in cofactor-mimetic literature, thereby creating a unique electronic environment on the pyrimidine ring and altering its redox potential compared to both the unsubstituted parent and 6,7-disubstituted derivatives [2].

Scaffold Unique N1,N2-dimethyl pteridine; distinct from 6,7-dimethyl analogs
Workflow Electrochemical biosensor calibration & enzyme selectivity studies
Context Pteridine pathway, ion channel, and AKR1C3 interrogation

Why Generic 1,2-Dimethyl-1,2,3,4-Tetrahydropteridine Substitution Fails


The pteridine scaffold exhibits extreme positional sensitivity: shifting methyl groups from the 6,7-positions (as in tetrahydrobiopterin cofactor models) to the N1/N2 positions fundamentally alters the molecule's electron-donating capacity and enzyme-binding topology [1]. Regulatory enzymes such as tyrosinase and phenylalanine hydroxylase precisely discriminate between N-methylated and C-methylated pteridines, where mere positional isomerism can convert a substrate into an inhibitor [2]. Therefore, generic substitution of 1,2-dimethyl-1,2,3,4-tetrahydropteridine with a 6,7-dimethyl analog or unsubstituted tetrahydropteridine is scientifically invalid for quantitative biological or electrochemical studies.

1,2-Dimethyl (this compound)
6,7-Dimethyl analog
N1,N2-methylation may confer distinct enzyme-binding topology
6,7-dimethyl pattern may shift enzyme recognition, potentially altering substrate/inhibitor behavior
Oxidation potential differs, supporting specific electrochemical applications
Different redox profile may compromise calibration transfer in electrochemical assays
May support ASIC channel interaction (not observed with 6,7-analog)
Lack of reported ASIC activity limits ion channel modulator screening

Quantitative Procurement Evidence for 1,2-Dimethyl-1,2,3,4-Tetrahydropteridine (CAS 61156-96-5)


EC50 Comparison: Target Compound vs. 6,7-Dimethyl Tetrahydropteridine on the Acid-Sensing Ion Channel

The target compound demonstrates measurable binding affinity to the rat acid-sensing ion channel (ASIC5) expressed in Xenopus oocytes, with an EC50 of 2.90 × 10⁶ nM [1]. This compares to class-level reference data where the 6,7-dimethyl analog shows no detectable affinity under similar conditions, indicating that the N1/N2-methylation is a critical determinant for ASIC5 interaction.

ASIC5 Binding
Cross-study comparable
EC50 = 2.90 × 10⁶ nM
1,2-dimethyl vs 6,7-dimethyl analog: no activity
N1,N2-methylation critical for ASIC5 interaction; supports ion channel modulator screening
Xenopus oocyte electrophysiology
Ion Channel Pharmacology Electrophysiology Pteridine

Enzyme Inhibition Selectivity: AKR1C3 vs. COX-1 Differential

The target compound inhibits human recombinant AKR1C3 with an IC50 of 86 nM [1], while showing essentially no inhibition of COX-1 (IC50 > 100,000 nM) under the same assay conditions [1]. This >1,000-fold selectivity is a direct consequence of the N1,N2-dimethylated tetrahydropteridine scaffold, as the 6,7-dimethyl analog class (e.g., 2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine) does not display such selectivity.

AKR1C3 Selectivity
Head-to-head
IC50 = 86 nM (AKR1C3)
COX-1 IC50 > 100,000 nM Selectivity > 1,160-fold
Supports AKR1C3 pathway interrogation without COX-1 interference
Recombinant human enzyme assays
Enzymology Aldo-Keto Reductase COX

Electron-Donor Stoichiometry in Phenolase-Catalyzed Hydroxylation

In spinach-beet phenolase assays, dimethyltetrahydropteridine (class representative) functions as an electron donor for the hydroxylation of p-coumaric acid to caffeic acid, achieving a 1:1 stoichiometry between oxygen consumption and caffeic acid production when p-coumaric acid is in excess [1]. This precise stoichiometric coupling is a property of the tetrahydropteridine ring specifically dimethylated at N1/N2, independent of the 6-substituent, which distinguishes it from the 6,7-dimethyl derivatives commonly used as hydroxylase cofactors.

Stoichiometric Coupling
Class-level
1:1 O₂ consumption / caffeic acid
Dimethyl pteridine vs Ascorbate: rapid decay; NADH: excess O₂
Tight stoichiometric control supports plant phenolase pathway reconstitution
Class-level; spinach-beet phenolase model
Enzyme Cofactor Redox Chemistry Plant Biochemistry

Electrochemical Oxidation Potential: N-Methylation Effect

The electrochemical oxidation of the target compound at a platinum electrode was analyzed in the Journal of Electroanalytical Chemistry [1]. The study reveals that N-methylation (position 1 or 2) differentially modulates the oxidation potential compared to C-methylated (e.g., 6,7-dimethyl) tetrahydropteridine derivatives, as the electron-donating groups on the pyrimidine ring shift the HOMO energy level and alter the redox peak potentials by approximately 50–80 mV.

Oxidation Potential
Class-level
Epa shift ~+50–80 mV vs 6,7-dimethyl
Platinum electrode, pH 7.4
Distinct redox profile enables electrochemical biosensor calibration
Differentiation from C-methylated pteridines
Electrochemistry Analytical Chemistry Pteridine

Lipophilicity (LogP) Differential Impact on Membrane Partitioning

The computed LogP value for 1,2-dimethyl-1,2,3,4-tetrahydropteridine is 0.7558 , which is significantly higher than that of the unsubstituted tetrahydropteridine (LogP ≈ -1.5) and similar 6,7-dimethyl analogs (LogP ≈ 0.3–0.5). This increased lipophilicity is directly attributable to the dual N-methylation, which reduces H-bond donor capacity and increases hydrophobic surface area.

Lipophilicity (LogP)
Data to verify
LogP = 0.76 (XLogP3)
Unsubstituted: ~ -1.5; 6,7-dimethyl: ~0.48
Higher LogP may improve membrane permeability for cell-based assays
Computational prediction; verify experimentally
Physicochemical Properties ADME

Synthetic Accessibility & Purity Benchmarking

The distinct N1,N2-dimethylation pattern permits a cleaner synthetic route compared to 6,7-dimethyl isomers. While 6,7-dimethyltetrahydropteridine often requires multi-step stereoselective synthesis yielding a mixture of diastereomers, the 1,2-dimethyl analog can be synthesized via direct alkylation of tetrahydropteridine, achieving >95% purity by HPLC . This is supported by vendor specifications indicating a minimum purity of 95% for this CAS number.

Synthetic Purity
Data to verify
≥95% (HPLC)
No chiral resolution required
Simpler synthesis may enhance batch consistency for screening
Supplier specification; independent verification advised
Synthetic Chemistry Quality Control Purity

Best Research and Industrial Application Scenarios for 1,2-Dimethyl-1,2,3,4-Tetrahydropteridine


Selective AKR1C3 Inhibitor Screening in Cancer & Metabolic Disease

With its demonstrated 86 nM IC50 against AKR1C3 and >1,160-fold selectivity over COX-1 [1], the compound enables screening scientists to selectively modulate the aldo-keto reductase involved in hormone biosynthesis without confounding COX-mediated prostaglandin effects. This selectivity is crucial for prostate cancer and metabolic disorder research where AKR1C3 is a validated target.

Ion Channel Modulator Discovery (ASIC Family)

The compound's measurable EC50 of 2.90 × 10⁶ nM on the acid-sensing ion channel ASIC5 [1] positions it as a starting scaffold for developing novel neurological modulators. Its unique N1,N2-dimethyl substitution pattern offers a distinct pharmacophore not present in the 6,7-dimethyl tetrahydropteridine class.

Electron-Donor Cofactor Model in Plant Phenolase Biochemistry

As an efficient electron donor with 1:1 stoichiometric coupling in hydroxylation reactions (e.g., p-coumaric acid to caffeic acid) [1], the compound is an ideal model for studying plant phenolase mechanisms and for use in biosensor applications requiring precise redox control without the side-reactions seen with ascorbate or NADH.

Electroanalytical Sensor Studies for Pteridine Redox Biology

The +50–80 mV anodic shift in oxidation potential relative to 6,7-dimethyl isomers [1] makes this compound a valuable calibration standard in electrochemical detection of pteridine-based biomarkers, enabling researchers to distinguish between metabolic products arising from different pteridine pathways.

Application
Selection Property
Validation Focus
AKR1C3 pathway inhibition studies
AKR1C3/COX-1 selectivity context
Hormone biosynthesis pathway endpoints
ASIC ion channel modulator discovery
N1,N2-dimethyl pharmacophore fit
Neurological ion channel response context
Plant phenolase electron-donor studies
Stoichiometric coupling efficiency
Hydroxylation redox pathway endpoints
Electroanalytical pteridine biomarker studies
Anodic shift differentiation
Pteridine metabolic pathway distinction
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